N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H15N3O5S and its molecular weight is 409.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Catalyst-Free Synthesis : Benzothiazole derivatives have been synthesized through catalyst-free processes, highlighting innovative approaches to chemical synthesis. For instance, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized via 1,3-dipolar cycloaddition and rearrangement under mild conditions without a catalyst, emphasizing the efficiency and environmental friendliness of these methods (Liu et al., 2014).
Innovative Synthetic Routes : Research has also focused on developing new synthetic routes for benzothiazole and related compounds, leading to novel structures with potential applications in various fields. For example, synthesis routes have been developed for polycyclic imidazolidinones via amine redox-annulation, showcasing the versatility of benzothiazole derivatives in synthetic chemistry (Zhu et al., 2017).
Potential Therapeutic Activities
Antimicrobial and Antioxidant Activities : Studies on benzothiazole derivatives have shown promising antimicrobial and antioxidant properties. Synthesis and evaluation of novel benzothiazole compounds have revealed significant antimicrobial activity against bacterial and fungal strains, as well as potent antioxidant capabilities, suggesting potential for therapeutic applications (Ahmad et al., 2012).
Antinociceptive Activity : Certain benzothiazole derivatives have been synthesized and tested for their antinociceptive (pain-relieving) properties. This research indicates the potential of these compounds in the development of new pain management therapies (?nkol et al., 2000).
Material Science and Other Applications
Electrochromic Polymers : Benzothiazole derivatives have been incorporated into the design of electrochromic polymers, demonstrating unique color-changing properties under electrical stimulation. This has implications for the development of advanced materials for displays and smart windows (Ming et al., 2015).
Sensor Technology : The intrinsic redox reactions of polyamic acid derivatives containing benzothiazole have been explored for applications in sensor technology, particularly for the detection of hydrogen peroxide. This research could lead to the development of advanced biosensors for medical diagnostics and environmental monitoring (Hua et al., 2011).
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c24-17-4-5-18(25)23(17)12-3-1-2-11(8-12)19(26)22-20-21-13-9-14-15(10-16(13)29-20)28-7-6-27-14/h1-3,8-10H,4-7H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUMTEGRUQODNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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